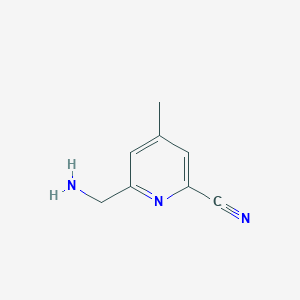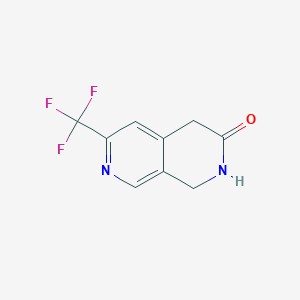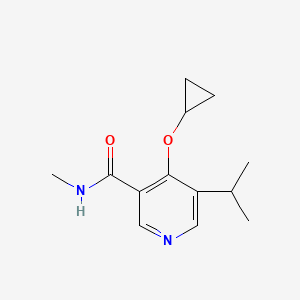
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is used primarily in research and development settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide involves several steps, starting with the preparation of the nicotinamide core. The cyclopropoxy and isopropyl groups are then introduced through specific reactions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclopropyl bromide and isopropylamine
Analyse Des Réactions Chimiques
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It is investigated for its potential therapeutic effects, although no specific medical applications have been documented.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-isopropyl-N-methylnicotinamide: This compound has a similar structure but with the positions of the cyclopropoxy and isopropyl groups reversed.
N-methylnicotinamide: This compound lacks the cyclopropoxy and isopropyl groups, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N-methyl-5-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10-6-15-7-11(13(16)14-3)12(10)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clé InChI |
YZRFYIQVRSSYGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=C1OC2CC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



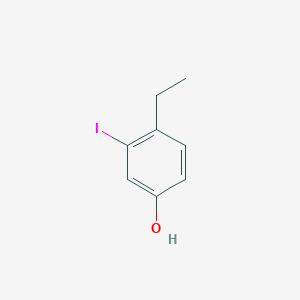
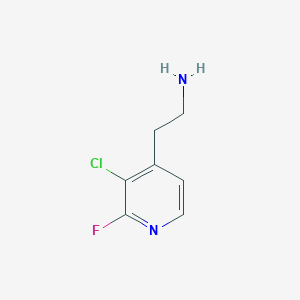

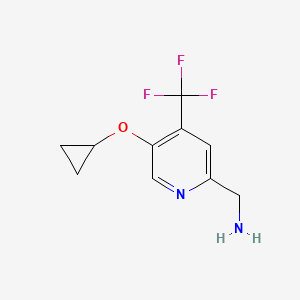


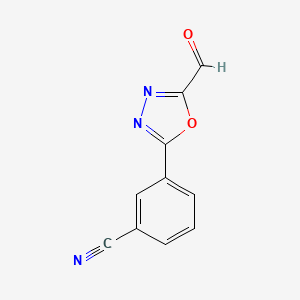
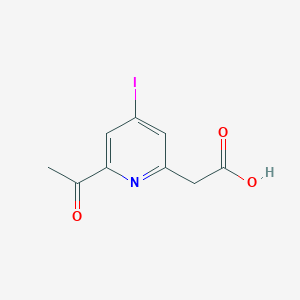
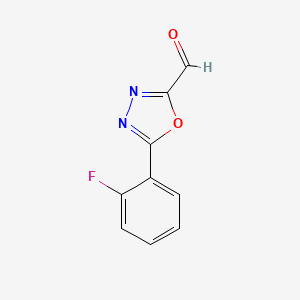
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)

